molecular formula C23H24O6 B022920 gamma-Mangostin CAS No. 31271-07-5

gamma-Mangostin

カタログ番号: B022920
CAS番号: 31271-07-5
分子量: 396.4 g/mol
InChIキー: VEZXFTKZUMARDU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ガンママンゴスチンは、東南アジア原産の熱帯果実であるマンゴスチン(Garcinia mangostana)の果皮から単離されたキサントン誘導体です。 この化合物は、抗炎症、抗酸化、抗癌などの多様な薬理作用により注目を集めています .

化学反応の分析

ガンママンゴスチンは、以下のような様々な化学反応を起こします。

これらの反応に使用される一般的な試薬や条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進する様々な触媒などがあります . これらの反応から生成される主な生成物は、多くの場合、生物活性が修飾されたガンママンゴスティンの誘導体です .

科学研究への応用

科学的研究の応用

Anticancer Properties

Gamma-mangostin has demonstrated notable anticancer activity across various cancer cell lines. Research indicates that it induces apoptosis in colorectal adenocarcinoma cells (HT29) through mechanisms involving reactive oxygen species (ROS) production.

Case Study: HT29 Colorectal Cancer Cells

  • Objective : Assess the cytotoxic effects of this compound on HT29 cells.
  • Methodology : Cells were treated with varying concentrations of this compound (10-200 μM) for 24 hours.
  • Results :
Concentration (μM)Cytotoxicity (%)
100.00 ± 4.67
2013.16 ± 0.14
4034.47 ± 3.13
8080.01 ± 0.57
10095.36 ± 3.25
20099.90 ± 0.58
  • : The IC50 value was determined to be approximately 68.48 μM, indicating significant antiproliferative effects with increased concentrations .

Neuroprotective Effects

This compound has shown protective effects against oxidative stress in neuronal cells, making it a candidate for neurodegenerative disease treatment.

Case Study: Neuroprotection in Nerve Cells

  • Objective : Evaluate the protective effect of this compound against glutamate-induced cytotoxicity.
  • Methodology : N2a neuronal cells were treated with glutamate and this compound.
  • Results :
TreatmentROS Levels (Fluorescence Intensity)
ControlHigh
Glutamate OnlyVery High
Glutamate + this compoundSignificantly Reduced
  • : this compound effectively reduced ROS levels and improved cell viability, suggesting its potential as a neuroprotective agent .

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties by inhibiting key inflammatory pathways.

Case Study: Inhibition of COX-2 Expression

  • Objective : Investigate the effect of this compound on COX-2 gene expression in glioma cells.
  • Methodology : C6 rat glioma cells were treated with lipopolysaccharides (LPS) in the presence of this compound.
  • Results :
TreatmentCOX-2 Expression Level
ControlHigh
LPS OnlyVery High
LPS + this compoundSignificantly Reduced
  • : this compound inhibited LPS-induced COX-2 expression, demonstrating its potential as an anti-inflammatory agent .

Antiviral Properties

Recent studies have highlighted this compound's antiviral capabilities, particularly against SARS-CoV-2.

Case Study: Inhibition of SARS-CoV-2

  • Objective : Assess the antiviral activity of this compound against SARS-CoV-2.
  • Methodology : In vitro assays were conducted to evaluate the compound's efficacy against various strains of SARS-CoV-2.
  • Results :
StrainInhibition (%)
Wild-type BEffective
VariantsLess effective
  • : this compound showed promising results against wild-type SARS-CoV-2, indicating its potential as an antiviral therapeutic .

Antimicrobial Activity

This compound also exhibits antimicrobial properties, making it a candidate for treating infections caused by resistant strains.

Case Study: Activity Against MRSA

  • Objective : Evaluate the bactericidal action of this compound against Methicillin-resistant Staphylococcus aureus (MRSA).
  • Methodology : Various concentrations of this compound were tested for their bactericidal effects.
  • Results :
Concentration (μM)Bactericidal Activity (%)
Low (1 - 5)Moderate
Medium (10 - 20)High
  • : this compound demonstrated significant antimicrobial activity, particularly at higher concentrations .

生物活性

Gamma-mangostin (γ-mangostin), a xanthone derivative extracted from the mangosteen fruit, has garnered significant interest due to its diverse biological activities, particularly in cancer research and oxidative stress protection. This article synthesizes various studies that illustrate the compound's antiproliferative, pro-apoptotic, anti-inflammatory, and antioxidant properties.

This compound is characterized by its unique xanthone structure, which is responsible for its biological activities. Studies have demonstrated that γ-mangostin interacts with various cellular pathways, leading to the modulation of reactive oxygen species (ROS) levels, apoptosis induction, and inhibition of cell migration.

Antiproliferative Effects

1. Colorectal Cancer Cells (HT29)

In a study focusing on HT29 colorectal adenocarcinoma cells, γ-mangostin exhibited significant cytotoxic effects in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50) was determined to be 68.48 μM after 24 hours of treatment. The following table summarizes the cytotoxicity data:

γ-Mangostin Concentration (μM)Cytotoxicity (%)
100.00 ± 4.67
2013.16 ± 0.14
4034.47 ± 3.13
8080.01 ± 0.57
10095.36 ± 3.25
20099.90 ± 0.58

Morphological analysis revealed characteristic signs of apoptosis, including cellular swelling and the formation of apoptotic bodies as confirmed by Giemsa staining . Flow cytometry further indicated an increase in hypodiploid cells, confirming that γ-mangostin effectively induces apoptosis through ROS production.

2. Breast Cancer Cells (MDA-MB-231)

In another study involving MDA-MB-231 breast cancer cells, γ-mangostin demonstrated an IC50 value of approximately 25 μM. The compound inhibited cell migration and downregulated key genes associated with migration such as CXCR4, indicating its potential as a therapeutic agent against metastatic breast cancer .

Protective Effects Against Oxidative Stress

Research has shown that γ-mangostin can protect against oxidative damage induced by hydrogen peroxide in human retinal pigment epithelial cells (ARPE-19). The compound mitigated cell death and apoptosis while enhancing the activity of antioxidant enzymes . This suggests that γ-mangostin may have therapeutic applications in retinal degenerative diseases.

Anti-inflammatory Properties

This compound has been shown to inhibit cyclooxygenase-2 (COX-2) activity and reduce prostaglandin E2 (PGE2) levels, which are critical mediators in inflammatory responses . This anti-inflammatory action contributes to its potential use in treating inflammatory diseases.

Case Studies and Clinical Implications

Several case studies have highlighted the potential of γ-mangostin in clinical settings:

  • Retinal Protection : A study found that γ-mangostin administration significantly reduced oxidative stress markers in ARPE-19 cells exposed to H2O2, suggesting its utility in preventing retinal damage .
  • Cancer Therapy : Clinical interest is growing around the use of γ-mangostin as an adjunct therapy for various cancers due to its ability to induce apoptosis selectively in cancer cells while sparing normal cells.

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie gamma-Mangostin's anticancer activity?

this compound exhibits antiproliferative and apoptotic effects via multiple pathways. In HepG2 liver cancer cells, it induces nuclear condensation and apoptotic bodies, increases hypodiploid cell populations (flow cytometry), and inhibits oxidative damage by scavenging free radicals (e.g., 2,2-diphenyl-1-picrylhydrazyl) . Its COX-2 inhibition reduces inflammation-linked carcinogenesis, while 5-HT2A receptor antagonism modulates downstream signaling . For validation, combine viability assays (MTT/WST-1), ROS detection (DCFH-DA staining), and gene expression profiling (qRT-PCR) .

Q. How does this compound induce vasorelaxation?

this compound (1–100 µM) relaxes rat aortic rings via the NO-cGMP pathway, validated by reduced efficacy after endothelial removal or L-NAME/ODQ pretreatment. It also inhibits extracellular Ca²⁺ influx and activates K⁺ channels (TEA-sensitive). Experimental protocols include precontraction with methoxamine, cumulative dose-response curves, and CaCl₂ challenge tests . Use endothelium-intact vs. denuded rings and pharmacological blockers to isolate mechanisms .

Q. What in vitro models are suitable for studying this compound’s antidiabetic effects?

STZ-induced diabetic mouse models (BALB/C, ICR strains) demonstrate this compound’s efficacy in reducing fasting blood glucose (0.1–0.4 mg/kg, oral) and improving renal function (lowered BUN/creatinine). Key endpoints include oral glucose tolerance tests (OGTT), insulin sensitivity assays, and histopathological analysis of kidney tissues .

Advanced Research Questions

Q. How can molecular docking resolve this compound’s interaction with CXCR4 in cancer migration?

Using MOE software (MMFF94X force field), dock this compound against CXCR4 (PDB: 3ODU). Prioritize ligand conformations with the lowest docking scores and validate via binding energy calculations and residue interaction analysis (e.g., hydrogen bonds, hydrophobic pockets). Compare with α-mangostin to differentiate binding modes. Cross-validate with functional assays (wound healing/Transwell) and CXCR4 mRNA/protein quantification (qRT-PCR/Western blot) .

Q. How to address contradictions in ROS-mediated effects across studies?

Discrepancies in ROS levels (e.g., pro-oxidant vs. antioxidant outcomes) may arise from cell type-specific responses (HepG2 vs. MDA-MB-231), concentration gradients, or assay conditions (DCFH-DA vs. DHE staining). Control variables by standardizing ROS detection protocols, using multiple scavengers (NAC, TEMPOL), and correlating ROS data with functional endpoints (migration, apoptosis) .

Q. What pharmacokinetic challenges limit this compound’s translational potential?

Poor bioavailability due to low solubility and rapid metabolism hampers in vivo efficacy. Strategies include:

  • Formulation : Nanoencapsulation (liposomes, PLGA nanoparticles) to enhance solubility.
  • Analytics : LC-MS/MS for plasma/tissue quantification (detection limit: ~0.1 ng/mL).
  • Metabolite profiling : Identify phase I/II metabolites using hepatic microsomes .

Q. How to design dose-response studies for dual mechanisms (e.g., ROS modulation and receptor antagonism)?

Use a factorial design to test this compound across concentrations (e.g., 1–50 µM) and ROS scavenger combinations. Measure dual endpoints:

  • ROS levels : Flow cytometry with DCFH-DA.
  • Receptor activity : Radioligand binding assays ([³H]-spiperone for 5-HT2A).
    Statistical analysis: Two-way ANOVA with post hoc Tukey tests to isolate concentration-dependent vs. mechanism-specific effects .

特性

IUPAC Name

1,3,6,7-tetrahydroxy-2,8-bis(3-methylbut-2-enyl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O6/c1-11(2)5-7-13-15(24)9-18-20(22(13)27)23(28)19-14(8-6-12(3)4)21(26)16(25)10-17(19)29-18/h5-6,9-10,24-27H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZXFTKZUMARDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C(=C(C(=C3)O)O)CC=C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50185194
Record name gamma-Mangostin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name gamma-Mangostin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035795
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

31271-07-5
Record name γ-Mangostin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31271-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name gamma-Mangostin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031271075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name gamma-Mangostin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 31271-07-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .GAMMA.-MANGOSTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7HS6P8ZEC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name gamma-Mangostin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035795
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

207 °C
Record name gamma-Mangostin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035795
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

O-Methyl γ-mangostins such as β-mangostin, 3-O-methyl-γ-mangostin, 6,7-dimethyl-γ-mangostin and 3,6,7-trimethyl-γ-mangostin are conveniently converted to α-mangostin first by demethylation using sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) and then subjected to inventive O-demethylation process to obtain γ-mangostin in good yield and high purity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3-O-methyl-γ-mangostin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
6,7-dimethyl-γ-mangostin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
3,6,7-trimethyl-γ-mangostin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。